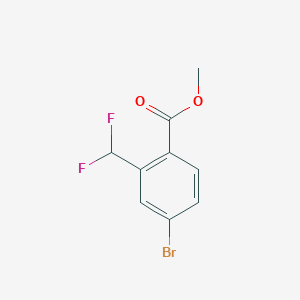
Methyl 4-bromo-2-(difluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-(difluoromethyl)benzoate is an organic compound with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methyl ester group attached to a benzene ring. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(difluoromethyl)benzoate typically involves the bromination of methyl 2-(difluoromethyl)benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually performed at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Reduction: Reducing agents like LiAlH₄ in dry ether or NaBH₄ in methanol.
Oxidation: Oxidizing agents like KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Major Products
Scientific Research Applications
Methyl 4-bromo-2-(difluoromethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(difluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . The pathways involved in its action include signal transduction, metabolic regulation, and cellular response mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-fluorobenzoate: Similar structure but with a single fluorine atom instead of two.
Methyl 4-bromo-2-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group.
Methyl 4-bromobenzoate: Lacks the fluorine atoms and has a simpler structure.
Uniqueness
Methyl 4-bromo-2-(difluoromethyl)benzoate is unique due to the presence of both bromine and difluoromethyl groups, which enhance its reactivity and specificity in chemical reactions. The difluoromethyl group imparts unique electronic properties, making it a valuable intermediate in the synthesis of fluorinated compounds .
Properties
Molecular Formula |
C9H7BrF2O2 |
|---|---|
Molecular Weight |
265.05 g/mol |
IUPAC Name |
methyl 4-bromo-2-(difluoromethyl)benzoate |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4,8H,1H3 |
InChI Key |
ASVXPCJGAHTRJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















